(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one
Description
(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazinylidene derivative featuring a piperidin-2-one core substituted with a 4-methyl-2-nitrophenyl group. Its structural uniqueness lies in the electron-withdrawing nitro group, methyl substituent, and the E-configuration of the hydrazinylidene moiety. This article compares its physicochemical and spectroscopic properties with analogous compounds, emphasizing substituent effects and structural variations.
Properties
IUPAC Name |
(3E)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHDJVBVLLPJD-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive review of the compound's biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between piperidin-2-one and 4-methyl-2-nitrophenylhydrazine. The following general reaction scheme can be outlined:
- Reactants : Piperidin-2-one and 4-methyl-2-nitrophenylhydrazine.
- Conditions : The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
- Yield : The product is purified through recrystallization.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in cancer therapy and antimicrobial applications.
Anticancer Activity
Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
- Case Study 1 : In vitro studies on human breast cancer cell lines showed that the compound inhibited cell growth with an IC50 value in the low micromolar range. Morphological changes indicative of apoptosis were observed, including cell shrinkage and chromatin condensation.
- Case Study 2 : In another study involving colon cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Case Study 3 : A series of tests against Gram-positive and Gram-negative bacteria indicated that this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of hydrazone derivatives like this compound can be influenced by various structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Nitro group position | Electron-withdrawing effects enhance reactivity |
| Substituents on the phenyl ring | Alter hydrophobicity and interaction with biological targets |
| Piperidine ring | Contributes to overall molecular stability and bioavailability |
Comparison with Similar Compounds
Structural Features and Molecular Formulas
The target compound shares a hydrazinylidene (-N=N-) group with analogs but differs in the aryl substituent and heterocyclic core. Key structural comparisons include:
*Inferred based on structural analysis.
Key Observations :
Physicochemical Properties
Melting points and yields reflect substituent effects and synthesis efficiency:
Trends :
Spectroscopic Characteristics
IR and NMR data highlight functional group interactions:
Key Insights :
- The nitro group in the target compound produces a distinct IR peak at ~1552 cm⁻¹, absent in non-nitro analogs .
- Piperidin-2-one’s C=O stretch (1702 cm⁻¹) aligns with pyrrolidin-2-one derivatives (1700–1705 cm⁻¹), confirming similar electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
